
VU6007678
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU6007678 is a muscarinic acetylcholine receptor positive allosteric modulator (PAM).
Applications De Recherche Scientifique
Enhancing Programming Productivity in Scientific Research
VU6007678's applications in scientific research have been instrumental in addressing the complexities associated with the development, use, and maintenance of scientific software. Traditionally, scientific software has been developed from scratch, often by scientists with limited programming expertise. This has led to challenges in creating efficient and maintainable code. However, the emergence of scientific software frameworks, especially for grid-enabling applications, has significantly improved programming productivity. These frameworks allow for the rapid assembly of new applications using existing component libraries, making it easier for scientists to develop and maintain their software (Appelbe et al., 2007).
Supporting Data-Intensive Analysis in Scientific Research
In the realm of data-intensive science, this compound has been pivotal in supporting complex analysis processes. Scientific software applications that cater to the needs of research scientists must focus on essential requirements like interoperability, integration, automation, reproducibility, and efficient data handling. No single technology can meet all these requirements, necessitating the use of hybrid technologies. The combination of different technologies such as workflow, service, and portal systems enhances the support for data-intensive scientific processes (Yao et al., 2014).
Facilitating Collaborative Scientific Discoveries
This compound also plays a role in accelerating scientific discoveries and knowledge transfer through collaborative approaches like hackathons. These events enhance the collaborative science process, allowing for peer review before publication. Hackathons offer a platform for cross-validating study designs and underlying datasets, driving reproducibility and reliability in scientific analyses (Ghouila et al., 2018).
Improving Software Design for Scientists
This compound has influenced the design of scientific software, empowering scientists through digital tools. Activities like data analysis, search, and simulation have been accelerated by enabling scientists to write workflows and scripts for automating routine tasks. The Taverna Workbench and myExperiment social web platform exemplify this approach, adhering to principles of software design that encourage scientific software adoption and user engagement (De Roure & Goble, 2009).
Enhancing Data Management in Scientific Research
Data management is central to scientific research, and this compound contributes to this by enabling efficient data management across the research lifecycle. This includes data acquisition, analysis, sharing, and preservation. By automating data management tasks, this compound helps alleviate the strain on researchers, allowing them to focus more on their core research activities (Chard et al., 2017).
Propriétés
Numéro CAS |
2222737-15-5 |
|---|---|
Formule moléculaire |
C25H29FN4O3S |
Poids moléculaire |
484.59 |
Nom IUPAC |
(R)-1-((1H-Indazol-5-yl)sulfonyl)-N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-N-propylpiperidine-4-carboxamide |
InChI |
InChI=1S/C25H29FN4O3S/c1-2-12-30(24-9-7-20-21(24)4-3-5-22(20)26)25(31)17-10-13-29(14-11-17)34(32,33)19-6-8-23-18(15-19)16-27-28-23/h3-6,8,15-17,24H,2,7,9-14H2,1H3,(H,27,28)/t24-/m1/s1 |
Clé InChI |
ZAMIBFZZLIZYNL-XMMPIXPASA-N |
SMILES |
O=C(C1CCN(S(=O)(C2=CC3=C(NN=C3)C=C2)=O)CC1)N([C@@H]4CCC5=C4C=CC=C5F)CCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VU-6007678; VU 6007678; VU6007678 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



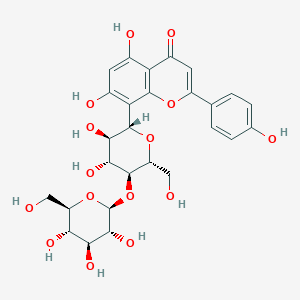

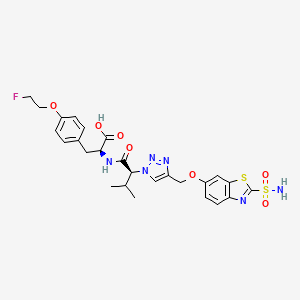
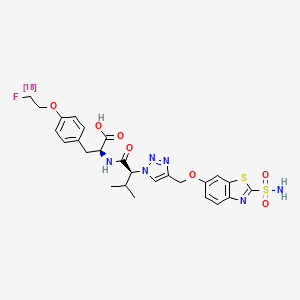
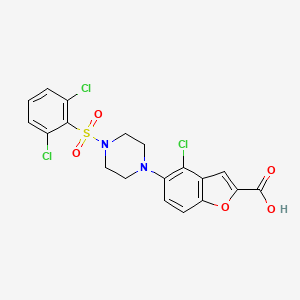

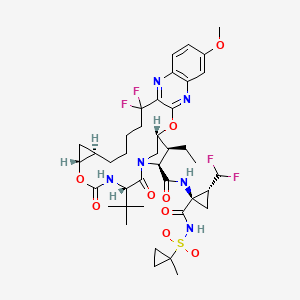
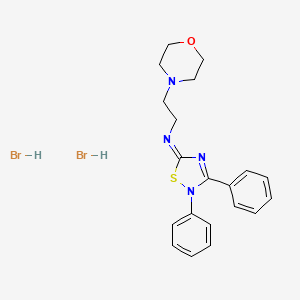
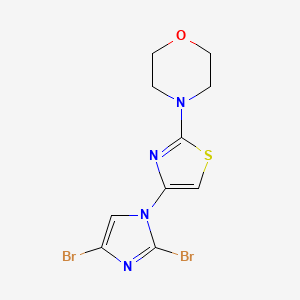
![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)